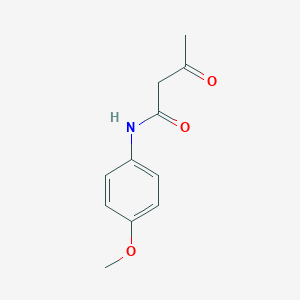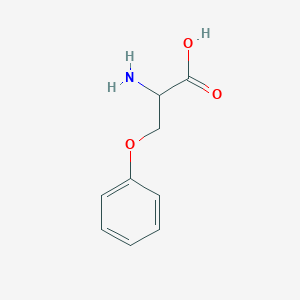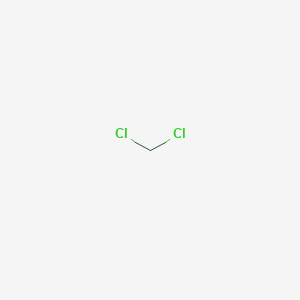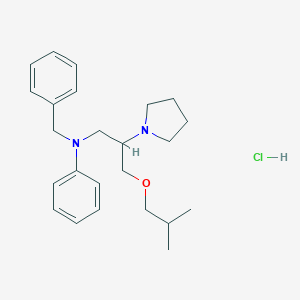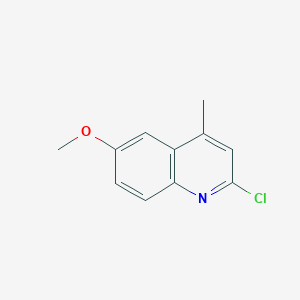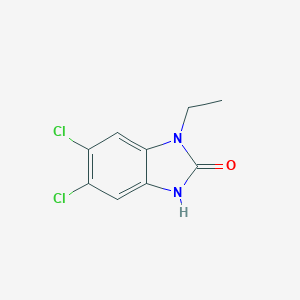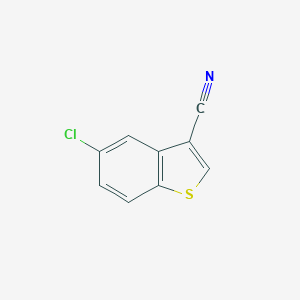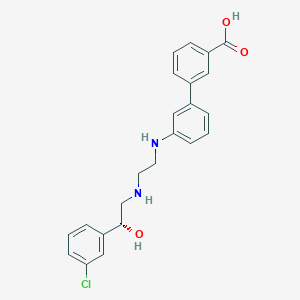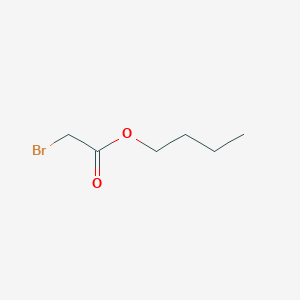
Butyl bromoacetate
概要
説明
Butyl bromoacetate is used as an intermediate in the production of dyes, pharmaceuticals, agrochemicals, and organic compounds . It finds application as an alkylating agent . It plays an important role in preparing (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and in collagenase inhibitors synthesis .
Synthesis Analysis
The synthesis method of tert-butyl bromoacetate comprises the following steps: mixing bromoacetic acid and tert-butyl acetate at a weight ratio of 4: (1-1):1, and completely dissolving bromoacetic acid in tert-butyl acetate . Then, the solution is fed into a reactor filled with strong acid type ion exchange resin, controlling the temperature within the range of 30-45 DEG C, reacting for 2-6 hours, and generating a mixture with 30-35% tert-butyl bromoacetate .
Molecular Structure Analysis
Butyl bromoacetate has a molecular formula of C6H11BrO2 . Its average mass is 195.054 Da and its monoisotopic mass is 193.994232 Da .
Chemical Reactions Analysis
Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It is also involved in the synthesis of sequence-defined, uniform oligo (ester-amide-ester)s, and periodic poly (ester-amide-ester)s composed of α-hydroxy acids and α-amino acids .
Physical And Chemical Properties Analysis
Butyl bromoacetate is a clear slightly yellow liquid . It has a boiling point of 92 - 93 deg C at 12.00mm Hg .
科学的研究の応用
Synthesis of Model N-Substituted Oligoglycines
Butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
Atom Transfer Radical Polymerization
It has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .
3. Building Block for Substituted t-Butyl Acetates Butyl bromoacetate is used as a building block for substituted t-butyl acetates .
Polymer-Assisted Deprotection of Oligosaccharides
It is used in the synthesis of a dihydropyranyl prelinker, which is useful in polymer-assisted deprotection of oligosaccharides .
Synthesis of Collagenase Inhibitors
Butyl bromoacetate plays an important role in the synthesis of collagenase inhibitor (S,S,R)-(-)-actinonin .
6. Production of Dyes, Pharmaceuticals, and Agrochemicals It is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals .
Alkylating Agent
It finds application as an alkylating agent .
8. Preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester It plays an important role to prepare (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
butyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGSGKCIWQRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172420 | |
| Record name | Butyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl bromoacetate | |
CAS RN |
18991-98-5 | |
| Record name | Butyl 2-bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18991-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl bromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL BROMOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25B41GO8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Butyl bromoacetate?
A1: Butyl bromoacetate has the molecular formula C6H11BrO2 and a molecular weight of 195.06 g/mol.
Q2: Is there spectroscopic data available for Butyl bromoacetate?
A2: While the provided papers don't delve into detailed spectroscopic characterization, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of Butyl bromoacetate.
Q3: How stable is Butyl bromoacetate under different conditions?
A3: The stability of Butyl bromoacetate can vary depending on factors like temperature, pH, and exposure to light or air. It's generally recommended to store it under cool, dry conditions, protected from light.
Q4: What are the common synthetic applications of Butyl bromoacetate?
A4: Butyl bromoacetate is widely used in organic synthesis as an alkylating agent. It reacts readily with various nucleophiles, including amines, alcohols, and enolates. [, , , , ]
Q5: Can you provide examples of reactions where Butyl bromoacetate acts as an alkylating agent?
A5: Certainly! Here are a few examples:
- Synthesis of tert-butyl glycinate: Butyl bromoacetate reacts with liquid ammonia to produce tert-butyl glycinate, a useful intermediate in peptide synthesis. []
- Chain extension of sugar delta-lactones: The enolate of Butyl bromoacetate reacts with sugar delta-lactones to yield functionalized C-ketosides and C-glycosides. []
- Polyalkylation reactions: Butyl bromoacetate, under phase-transfer catalysis, can poly-O-alkylate 2,2-bis(hydroxymethyl)-1-alkanols, leading to polyesters. [, ]
Q6: How does the steric bulk of the Butyl group influence the reactivity of Butyl bromoacetate?
A6: The bulky tert-butyl group can influence both the reactivity and selectivity of Butyl bromoacetate in reactions. For instance, in the reaction with bisthiocarbanion, the steric hindrance of the tert-butyl group prevents attack on the carbonyl carbon, leading to a different product compared to less bulky bromoacetates. []
Q7: What catalysts are commonly employed in reactions involving Butyl bromoacetate?
A7: A range of catalysts can be used depending on the desired transformation. For example:
- Strong acid catalysts: Used in the synthesis of tert-butyl bromoacetate from bromoacetic acid and isobutylene. []
- Phase-transfer catalysts: Facilitate reactions with less reactive nucleophiles in biphasic systems. [, ]
- Palladium catalysts: Enable α-arylation reactions of Butyl bromoacetate-derived Reformatsky reagents. []
Q8: Are there green chemistry approaches to using Butyl bromoacetate?
A8: Yes, researchers are exploring more environmentally friendly methods for Butyl bromoacetate synthesis and its use in reactions. For example, replacing thionyl chloride with tert-butyl acetate as a reagent in the synthesis of tert-butyl bromoacetate is a greener approach. []
Q9: How does modifying the structure of Butyl bromoacetate affect its reactivity?
A9: Structural modifications, such as changing the alkyl group or introducing substituents on the ester moiety, can significantly impact the reactivity, stability, and selectivity of the compound. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)

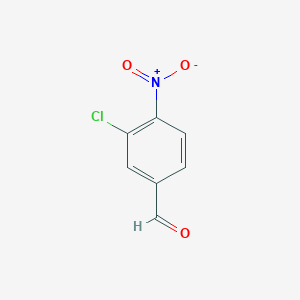
![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)
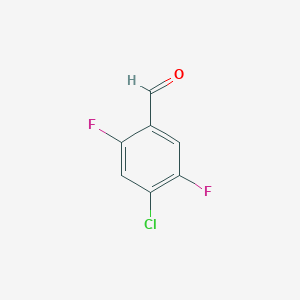
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
